1-(4-chlorophenyl)-3-hydroxy-3-methylurea
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Overview
Description
1-(4-chlorophenyl)-3-hydroxy-3-methylurea is an organic compound characterized by the presence of a chlorophenyl group, a hydroxy group, and a methylurea moiety
Scientific Research Applications
Impact on the Aquatic Environment
Research on chlorophenols, a group that shares a part of the chemical structure with N'-(4-chlorophenyl)-N-hydroxy-N-methylurea, indicates moderate toxic effects to mammalian and aquatic life. These compounds, including 2-chlorophenol, 3-chlorophenol, and 4-chlorophenol, show considerable toxicity upon long-term exposure, especially to fish, highlighting the environmental concerns associated with their release into aquatic ecosystems (Krijgsheld & Gen, 1986).
Herbicide Toxicity and Environmental Fate
Another study focuses on 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, to understand its environmental impact, including toxicity, persistence, and degradation pathways. This research emphasizes the need for evaluating the behavior of such compounds in agricultural settings and their potential for degradation by microbial activities, which could offer insights into managing the environmental impact of similar compounds (Magnoli et al., 2020).
Degradation and Bioremediation
The degradation of chlorophenols by zero-valent iron and its bimetallic systems is an area of significant interest, given the toxic nature of chlorophenols to humans and the environment. Research in this domain could provide clues to the degradation mechanisms applicable to N'-(4-chlorophenyl)-N-hydroxy-N-methylurea, offering pathways for bioremediation and reducing environmental impacts (Gunawardana, Singhal, & Swedlund, 2011).
Sorption to Soil and Organic Matter
Understanding how chemicals like 2,4-D and other phenoxy herbicides sorb to soil, organic matter, and minerals is crucial for assessing their environmental fate and mobility. This knowledge can help predict how N'-(4-chlorophenyl)-N-hydroxy-N-methylurea might behave in various environmental matrices, contributing to risk assessment and management strategies (Werner, Garratt, & Pigott, 2012).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, including those involved in inflammation and allergic responses .
Pharmacokinetics
Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties .
Result of Action
Related compounds have shown significant effects on both allergic asthma and allergic itching .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-chlorophenyl)-3-hydroxy-3-methylurea. For instance, the persistence of similar compounds in the environment, along with their tendency to accumulate in fatty tissues, has been noted .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-hydroxy-3-methylurea typically involves the reaction of 4-chlorophenyl isocyanate with a suitable hydroxyl-containing compound under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-hydroxy-1-methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-11(13)8(12)10-7-4-2-6(9)3-5-7/h2-5,13H,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLZQHLJPGGYDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)NC1=CC=C(C=C1)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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